molecular formula C10H11F2NO3 B3095425 2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid CAS No. 126300-89-8

2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid

Cat. No.: B3095425
CAS No.: 126300-89-8
M. Wt: 231.2 g/mol
InChI Key: ITFQXKAULLPDSW-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is a synthetic α-amino acid derivative featuring a difluoromethoxy (-OCF₂H) substituent on the para position of the phenyl ring. This modification distinguishes it from canonical amino acids and imparts unique physicochemical properties, such as enhanced metabolic stability and altered electronic characteristics due to fluorine’s electronegativity .

Properties

IUPAC Name

2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFQXKAULLPDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311094
Record name O-(Difluoromethyl)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

126300-89-8
Record name O-(Difluoromethyl)tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126300-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(Difluoromethyl)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-(difluoromethoxy)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form the corresponding α,β-unsaturated amino acid.

    Hydrogenation: The α,β-unsaturated amino acid is then hydrogenated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-nitro-3-[4-(difluoromethoxy)phenyl]propanoic acid.

    Reduction: Formation of 2-amino-3-[4-(difluoromethoxy)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

DFMPA is primarily utilized as a building block in synthesizing more complex fluorinated pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. Notably, it has been studied for its potential anti-inflammatory and analgesic properties by modulating pathways involving cyclooxygenase (COX) enzymes.

Biological Studies

The compound's unique properties make it suitable for studying various biological processes. Research has indicated that DFMPA can interact with specific molecular targets, such as enzymes and receptors involved in pain and inflammation pathways. Techniques used in these studies include:

  • Binding Affinity Studies : To evaluate how well DFMPA interacts with biological targets.
  • Enzyme Inhibition Assays : To assess its ability to inhibit specific enzymes relevant to disease pathways .

Materials Science

DFMPA is being explored for its potential use in developing novel materials with specific electronic and optical properties. Its unique chemical structure may allow for the creation of specialty chemicals that can be applied in various industrial processes.

Case Study 1: Anti-inflammatory Properties

Research has demonstrated that DFMPA exhibits significant anti-inflammatory effects by inhibiting COX enzymes. In vitro studies showed that DFMPA reduced prostaglandin synthesis, which is crucial in mediating inflammation.

Case Study 2: Neuroprotective Effects

DFMPA has been investigated for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's. It acts as a BACE inhibitor, which is vital in preventing the formation of amyloid plaques associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased potency. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:

Compound Name Substituent Molecular Weight Biological Activity/Application Reference
2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid Difluoromethoxy (-OCF₂H) 231.2* Hypothesized applications in drug design (based on analogs) -
Melphalan (Alkeran®) Bis(2-chloroethyl)amino 305.2 Anticancer (multiple myeloma, ovarian cancer)
2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid Trifluoromethoxy (-OCF₃) 253.2 Protein engineering (fluorine NMR probes)
4-Borono-D-phenylalanine Borono (-B(OH)₂) 223.0 Boron neutron capture therapy (BNCT)
2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid Phosphonomethyl (-CH₂PO₃H₂) 259.2 Enzyme inhibition (Kynurenine aminotransferase)
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid Methylsulfanyl (-SCH₃) 227.3 Antimicrobial potential (structural similarity to antimycobacterial agents)

*Calculated molecular weight based on formula C₁₀H₁₁F₂NO₃.

Key Observations:
  • Substituent Effects: Halogenated Alkoxy Groups: Difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups enhance lipophilicity and resistance to oxidative metabolism compared to methoxy (-OCH₃) . Nitrogen Mustard (Melphalan): The bis(2-chloroethyl)amino group in Melphalan confers alkylating activity, enabling DNA crosslinking in cancer cells . This contrasts with non-alkylating substituents like difluoromethoxy. Phosphonomethyl and Borono Groups: These substituents enable interactions with enzymes (e.g., KAT inhibition ) or neutron capture in BNCT , highlighting the role of charged/polar groups in target engagement.
  • Stereochemistry : Enantiomeric forms (e.g., (R)- vs. (S)-trifluoromethoxy derivatives ) can significantly influence biological activity, though stereochemical data for the difluoromethoxy analog is unspecified.

Pharmacological and Biochemical Insights

  • Anticancer Agents : Melphalan’s nitrogen mustard group is critical for its cytotoxic effects, whereas difluoromethoxy-substituted analogs may lack direct DNA alkylation but could modulate protein-protein interactions or enzyme activity .
  • Antimicrobial Activity: Thiazole-containing derivatives (e.g., 2-amino-3-(4-arylthiazolylphenyl)propanoic acids) exhibit antimycobacterial activity against M. tuberculosis H37Ra with low cytotoxicity, suggesting that bulky substituents (e.g., thiazole) improve selectivity .

Biological Activity

2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid, a compound with the potential for various biological applications, has garnered attention in recent research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12F2N2O3
  • Molecular Weight : 251.66 g/mol
  • CAS Number : 126300-89-8

The compound primarily acts as an inhibitor of β-secretase (BACE1), an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides. These peptides are implicated in Alzheimer's disease pathology. By inhibiting BACE1, this compound may reduce amyloid plaque formation and neurofibrillary tangles associated with cognitive decline and neurodegenerative diseases .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from apoptosis and promoting cognitive function in animal models of Alzheimer's disease .
  • Inhibition of Amyloid Formation : Studies indicate that this compound effectively inhibits the aggregation of amyloid-beta peptides, thereby mitigating their toxic effects on neuronal cells .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal tissues .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionReduced apoptosis in neuronal cells
Amyloid InhibitionDecreased amyloid-beta aggregation
Antioxidant PropertiesLowered oxidative stress markers

Case Study: Alzheimer's Disease Model

A study conducted on transgenic mice expressing human APP showed that administration of this compound resulted in:

  • Significant reduction in amyloid plaque burden.
  • Improvement in cognitive performance as assessed by memory tasks.
    These findings suggest that the compound may serve as a therapeutic agent for Alzheimer's disease by targeting amyloid pathology .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its biological effects.
  • Excretion : Excreted through urine, with a significant portion remaining unchanged .

Q & A

Q. What are the established synthetic routes for 2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid and its derivatives?

Methodological Answer:

  • Boc-Protected Intermediate Synthesis : A common approach involves using tert-butoxycarbonyl (Boc) protection for the amino group. For example, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid is synthesized via LiOH-mediated hydrolysis in a THF/water mixture, followed by acidification to pH ~6 for crude product isolation .
  • Coupling Reactions : Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) are used for amide bond formation in dichloromethane, with purification via preparative HPLC .
  • Derivative Synthesis : Analogous methods apply to difluoromethoxy derivatives by substituting the fluorophenyl group. For example, thiazole-containing analogs are synthesized via molecular simplification for antimycobacterial screening .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, including substituent positions on the phenyl ring.
  • High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment, especially after coupling reactions (e.g., >98% purity achieved via preparative HPLC) .
  • Mass Spectrometry (MS) : Validates molecular weight and isotopic patterns. For example, exact mass analysis (e.g., 195.137 Da for related metabolites) ensures accuracy .

Advanced Research Questions

Q. How can structural modifications enhance pharmacological activity while minimizing cytotoxicity?

Methodological Answer:

  • Substituent Introduction : Adding electron-withdrawing groups (e.g., thiazole or tetrazine moieties) to the phenyl ring improves target binding. For instance, thiazole derivatives showed antimycobacterial activity with low cytotoxicity in HUVEC, HeLa, and HCT116 cells .
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of the difluoromethoxy group with trifluoromethoxy or phosphonomethyl substituents can optimize bioavailability and metabolic stability .
  • Cytotoxicity Screening : Use primary human cell lines (e.g., HUVECs) and tumor models to assess selectivity .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Bioavailability Optimization : Improve solubility via prodrug formulations (e.g., esterification of the carboxylic acid group) .
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., difluoromethoxy group resistance to hydrolysis compared to methoxy analogs) .
  • Radiolabeling for Pharmacokinetics : Track tissue distribution using [18F]FET analogs, which employ similar radio-synthetic strategies .

Q. What challenges arise in radioisotope labeling for imaging applications?

Methodological Answer:

  • Radiosynthesis Protocols : Use [18F]fluoroethylation methods, as seen in FET analogs, to introduce 18F isotopes. Key steps include protecting the amino group and optimizing reaction pH .
  • Purification Challenges : Employ reverse-phase HPLC to separate labeled products from unreacted precursors, ensuring high specific activity (>95%) .

Q. How does the difluoromethoxy group influence physicochemical properties compared to other substituents?

Methodological Answer:

  • Lipophilicity (logP) : The difluoromethoxy group increases logP compared to hydroxy or methoxy substituents, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as shown in comparisons with trifluoromethoxy and phosphonomethyl analogs .
  • Electronic Effects : Electron-withdrawing fluorine atoms alter the phenyl ring’s electronic environment, affecting receptor binding (e.g., tyrosine kinase inhibition) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid
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2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid

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